molecular formula C17H14N2O B1666365 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol CAS No. 51131-85-2

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

Cat. No. B1666365
CAS RN: 51131-85-2
M. Wt: 262.3 g/mol
InChI Key: QZTWUDDGLIDXSE-UHFFFAOYSA-N
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Description

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol is a chemical compound with the molecular formula C17H15N2 . It is also known as 9-Hydroxyellipticine . This compound exhibits cytotoxic and anti-tumor properties and has cardioprotective effects against ischemia/reperfusion injury .


Molecular Structure Analysis

The molecular structure of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol consists of a carbazole moiety condensed to a pyridine ring . The InChI code for this compound is 1S/C17H14N2/c1-10-14-9-18-8-7-12 (14)11 (2)17-16 (10)13-5-3-4-6-15 (13)19-17 .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . It has a molecular weight of 282.77 . The compound should be stored in an inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Antitumor Activity and Cytotoxicity

5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol, structurally related to the antitumor drug ellipticine, has been extensively studied for its antitumor and cytotoxic properties. Research demonstrates that derivatives of this compound display significant cytotoxic activity against various cancer cell lines, including L1210 murine leukemia, colon cancer, and B16 melanoma cells (Moinet-Hedin et al., 1997), (Jasztold-Howorko et al., 1994). These studies contribute to understanding the structure-activity relationships and potential therapeutic applications of these derivatives.

Synthesis and Derivative Formation

The synthesis and formation of various derivatives of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol have been explored to enhance its antitumor properties. This includes the synthesis of 9-hydroxy-1-(N-substituted carbamoyl)-olivacines and their evaluation as antitumor agents in murine models (Guillonneau et al., 1999). Such research advances the development of more effective cancer therapeutics.

Biological Properties and DNA Interaction

Studies have also focused on the biological properties of 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol derivatives, particularly their interaction with DNA and effects on cell cycle and apoptosis in cancer cells. Some compounds in this class have shown to induce DNA strand breaks and exhibit cell cycle-specific effects (Moinet-Hedin et al., 2000). This information is crucial for understanding the mechanism of action of these compounds as potential cancer treatments.

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Future Directions

The compound and its derivatives have generated wide interest due to their promising anticancer activity . Future research may focus on enhancing its cytotoxic activity and exploring its potential in treating other diseases .

properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-9-14-8-18-6-5-12(14)10(2)17-16(9)13-7-11(20)3-4-15(13)19-17/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTWUDDGLIDXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52238-35-4 (mono-hydrochloride)
Record name 9-Hydroxyellipticine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051131852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30199153
Record name 9-Hydroxyellipticine
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol

CAS RN

51131-85-2
Record name 9-Hydroxyellipticine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51131-85-2
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Record name 9-Hydroxyellipticine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyellipticine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237070
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Record name 9-Hydroxyellipticine
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Record name 5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
Source European Chemicals Agency (ECHA)
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Record name 9-HYDROXYELLIPTICINE
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Synthesis routes and methods

Procedure details

A mixture of one part by weight 9-methoxy-ellipticine obtained by extraction from "yellowwood" (Ochrosia maculata) from the island of Reunion, and from 3 to 11 parts by weight of pyridine hydrochloride were heated with gentle reflux for 30 to 90 minutes. The reaction mass became a dark brown colour; it was then poured over crushed ice, the precipitate formed was centrifuged and washed several times with iced water and then recrystallized in methanol. The crystals obtained were orange coloured.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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